Germacra-1(10),4,11(13)-trien-12-oate
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Overview
Description
Germacra-1(10),4,11(13)-trien-12-oate is a monocarboxylic acid anion that results from the removal of a proton from the carboxylic acid group of germacra-1(10),4,11(13)-trien-12-oic acid. It is a conjugate base of a germacra-1(10),4,11(13)-trien-12-oic acid.
Scientific Research Applications
Sesquiterpene Lactone Biosynthesis
Germacra-1(10),4,11(13)-trien-12-oate plays a significant role in the biosynthesis of sesquiterpene lactones. This compound has been studied in various plants such as chicory (Cichorium intybus) and costus roots (Saussurea lappa). In these plants, it serves as an intermediate in the production of sesquiterpene lactones, which are known for their bitter taste and potential medicinal properties. Studies have identified enzymes like cytochrome P450 that are involved in converting germacrene A into germacra-1(10),4,11(13)-trien-12-oic acid, a crucial step in the biosynthesis of these lactones (de Kraker et al., 2001) (de Kraker et al., 2001).
Role in Costunolide Biosynthesis
Germacra-1(10),4,11(13)-trien-12-oate is also integral in the biosynthesis pathway of costunolide, a sesquiterpene with broad biological activities. This pathway has been successfully reconstituted in yeast and Nicotiana benthamiana, demonstrating the conversion of germacrene A into germacra-1(10),4,11(13)-trien-12-oic acid and subsequently into costunolide. This research is pivotal for understanding the production of biologically active sesquiterpenes and for potential biotechnological applications (Liu et al., 2011).
Structural Analysis and Chemical Transformations
Various studies have focused on the structural analysis of germacra-1(10),4,11(13)-trien-12-oate and its derivatives. These analyses include spectroscopic data and chemical transformations, providing insights into the compound’s structure and its potential for further chemical modifications. Such research is essential for understanding the chemistry of natural compounds and their applications in various fields (Bohlmann et al., 1983).
Biological Activity and Potential Applications
Research on germacra-1(10),4,11(13)-trien-12-oate also extends to its biological activities and potential applications. This includes studies on cytotoxic properties against various cancer cell lines, indicating its potential use in cancer research and therapy. Such studies are crucial for identifying new therapeutic agents derived from natural compounds (Chaturvedula et al., 2004).
properties
Product Name |
Germacra-1(10),4,11(13)-trien-12-oate |
---|---|
Molecular Formula |
C15H21O2- |
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-[(1R,3E,7E)-4,8-dimethylcyclodeca-3,7-dien-1-yl]prop-2-enoate |
InChI |
InChI=1S/C15H22O2/c1-11-5-4-6-12(2)8-10-14(9-7-11)13(3)15(16)17/h5,8,14H,3-4,6-7,9-10H2,1-2H3,(H,16,17)/p-1/b11-5+,12-8+/t14-/m1/s1 |
InChI Key |
IBJVPIJUFFVDBS-JBMXZMKISA-M |
Isomeric SMILES |
C/C/1=C\CC/C(=C/C[C@@H](CC1)C(=C)C(=O)[O-])/C |
Canonical SMILES |
CC1=CCCC(=CCC(CC1)C(=C)C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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